![molecular formula C16H14Cl2O B12554249 2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol CAS No. 189037-98-7](/img/structure/B12554249.png)
2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol is an organic compound that features a complex structure with multiple functional groups. This compound is characterized by the presence of dichlorophenyl and phenylethenyl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with styrene under basic conditions to form the intermediate 2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethanol. This intermediate is then subjected to further reactions to yield the final product. The reaction conditions often include the use of catalysts such as palladium or nickel to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the phenylethenyl group can be reduced to form a saturated compound.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethanone.
Reduction: Formation of 2-{2-[2-(3,4-Dichlorophenyl)ethyl]phenyl}ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanol: Similar in structure but with methoxy groups instead of chlorine atoms.
2-(2-Chloroethoxy)ethanol: Contains a chloroethoxy group instead of the dichlorophenyl group.
Uniqueness
2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol is unique due to the presence of both dichlorophenyl and phenylethenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
189037-98-7 |
|---|---|
Molekularformel |
C16H14Cl2O |
Molekulargewicht |
293.2 g/mol |
IUPAC-Name |
2-[2-[2-(3,4-dichlorophenyl)ethenyl]phenyl]ethanol |
InChI |
InChI=1S/C16H14Cl2O/c17-15-8-6-12(11-16(15)18)5-7-13-3-1-2-4-14(13)9-10-19/h1-8,11,19H,9-10H2 |
InChI-Schlüssel |
XOJPBVBTWUTECH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCO)C=CC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1'-biphenyl](/img/structure/B12554166.png)
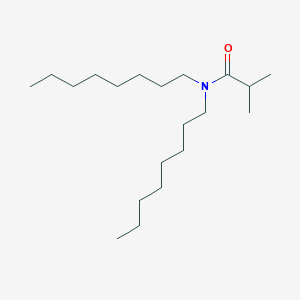

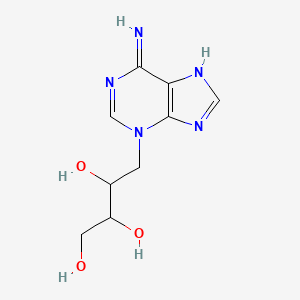
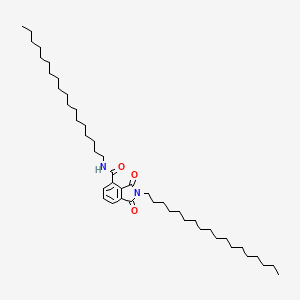
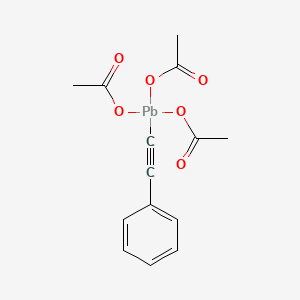
![2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine}](/img/structure/B12554188.png)
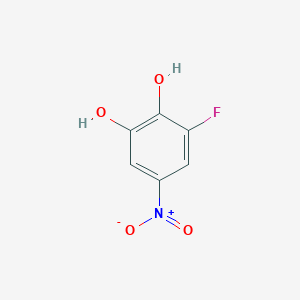


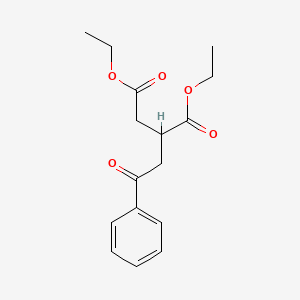
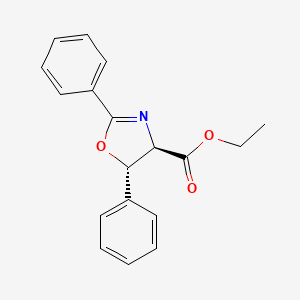
![N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B12554240.png)

